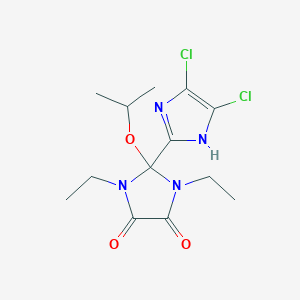
(4-Chlorophenyl) 1,3-benzoxazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl) 1,3-benzoxazole-2-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen within a five-membered ring fused to a benzene ring. This particular compound features a 4-chlorophenyl group attached to the benzoxazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-chlorophenyl) 1,3-benzoxazole-2-carboxylate typically involves the following steps:
-
Formation of Benzoxazole Core:
Starting Materials: 2-aminophenol and a carboxylic acid derivative.
Reaction Conditions: Cyclization reaction under acidic or basic conditions, often using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid.
Example Reaction: 2-aminophenol reacts with 4-chlorobenzoic acid in the presence of phosphorus oxychloride to form the benzoxazole core.
-
Esterification:
Starting Materials: Benzoxazole-2-carboxylic acid and an alcohol.
Reaction Conditions: Esterification using a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide.
Example Reaction: Benzoxazole-2-carboxylic acid reacts with 4-chlorophenol in the presence of dicyclohexylcarbodiimide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Continuous Flow Reactors: For efficient and scalable production.
Purification: Techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Types of Reactions:
-
Substitution Reactions:
Example: Nucleophilic substitution at the 4-chlorophenyl group.
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in polar aprotic solvents like dimethylformamide.
-
Oxidation Reactions:
Example: Oxidation of the benzoxazole ring.
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically performed under acidic or basic conditions.
-
Reduction Reactions:
Example: Reduction of the carboxylate group to an alcohol.
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like tetrahydrofuran.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the benzoxazole ring.
Reduction Products: Alcohol derivatives from the reduction of the carboxylate group.
Scientific Research Applications
(4-Chlorophenyl) 1,3-benzoxazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-chlorophenyl) 1,3-benzoxazole-2-carboxylate involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways involved in cell proliferation, apoptosis, or microbial inhibition.
Example: In anticancer research, it may inhibit key enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
- (4-Methylphenyl) 1,3-benzoxazole-2-carboxylate
- (4-Nitrophenyl) 1,3-benzoxazole-2-carboxylate
- (4-Methoxyphenyl) 1,3-benzoxazole-2-carboxylate
Comparison:
- Unique Properties: The presence of the 4-chlorophenyl group in (4-chlorophenyl) 1,3-benzoxazole-2-carboxylate imparts distinct electronic and steric effects, influencing its reactivity and biological activity.
- Biological Activity: Compared to its analogs, the 4-chlorophenyl derivative may exhibit enhanced antimicrobial or anticancer properties due to the electron-withdrawing nature of the chlorine atom.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(4-chlorophenyl) 1,3-benzoxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-9-5-7-10(8-6-9)18-14(17)13-16-11-3-1-2-4-12(11)19-13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZRQXCCMSNPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[3-(ethoxycarbonylamino)-2-methyl-4-oxoquinazolin-5-yl]carbamate](/img/structure/B8041098.png)
![methyl N-[3-(methoxycarbonylamino)-4-propan-2-ylphenyl]carbamate](/img/structure/B8041101.png)
![N-[3-(4-acetamidophenoxy)propyl]acetamide](/img/structure/B8041104.png)



![1-Methyl-6-methylsulfanyl-3-[[3-(trifluoromethyl)cyclohexyl]methyl]-1,3,5-triazine-2,4-dione](/img/structure/B8041119.png)


![1-Methyl-3-[(4-methylcyclohex-3-en-1-yl)methyl]-6-methylsulfanyl-1,3,5-triazine-2,4-dione](/img/structure/B8041140.png)

![4-amino-N-[3-(4-amino-2-chlorophenoxy)phenyl]benzamide](/img/structure/B8041156.png)

